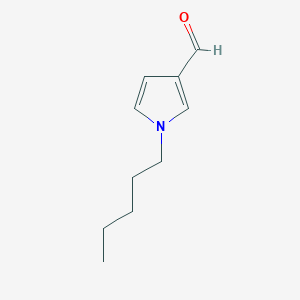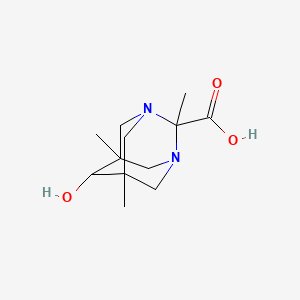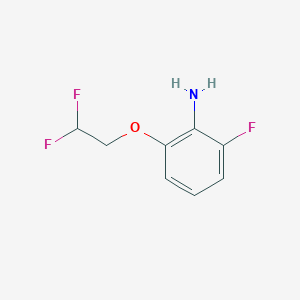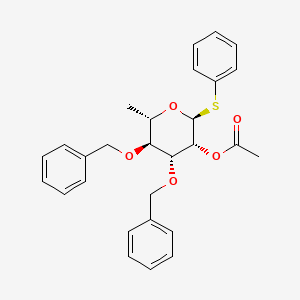
4-Methoxy-2-(1H-pyrazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(1H-pyrazol-3-yl)phenol is a chemical compound that features a methoxy group and a pyrazolyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(1H-pyrazol-3-yl)phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a methoxy-substituted phenol with a pyrazole derivative. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps including purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-2-(1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are common.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation might yield quinones, while substitution could introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
4-Methoxy-2-(1H-pyrazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism by which 4-Methoxy-2-(1H-pyrazol-3-yl)phenol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The pathways involved can vary depending on the specific application but often include modulation of signaling pathways and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Quinolinyl-pyrazoles: These compounds share a similar pyrazole moiety and have been studied for their pharmacological activities.
Pyrazolines: Another class of compounds with a similar structure, known for their broad-spectrum utility in pharmaceuticals and agriculture.
Uniqueness: 4-Methoxy-2-(1H-pyrazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
4-methoxy-2-(1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C10H10N2O2/c1-14-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12) |
Clé InChI |
RIFUAKULRNFDLE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)O)C2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




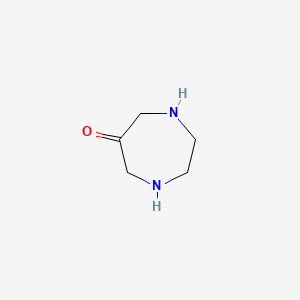
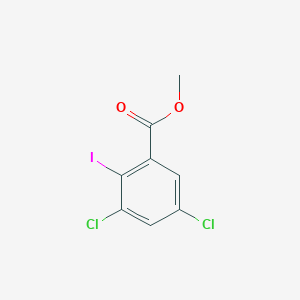
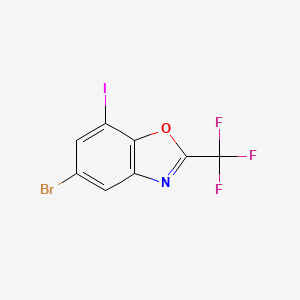
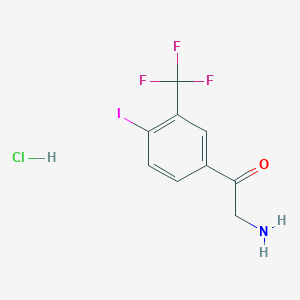
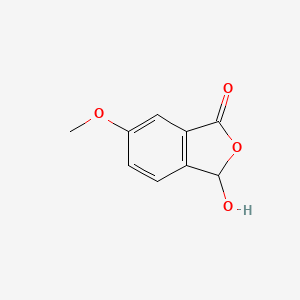

![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)

